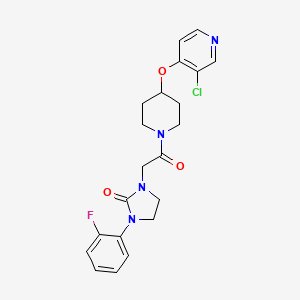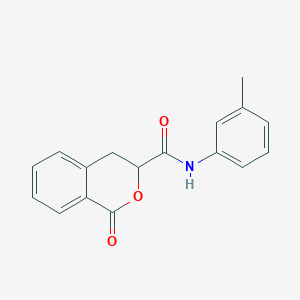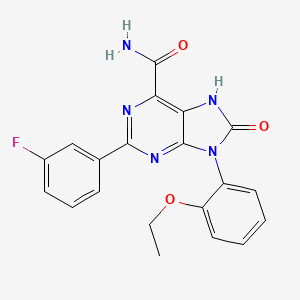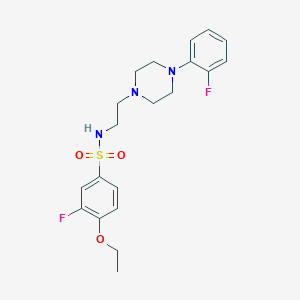![molecular formula C22H16ClF3N4O2 B2527322 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-66-2](/img/no-structure.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClF3N4O2 and its molecular weight is 460.84. The purity is usually 95%.
BenchChem offers high-quality N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity through various assays such as DPPH, ABTS, and FRAP. These complexes exhibit unique supramolecular architectures facilitated by hydrogen bonding, indicating potential in the development of materials with specific chemical and physical properties (Chkirate et al., 2019).
Crystal Structures and Computational Studies
Another study focused on the unexpected synthesis of novel 2-pyrone derivatives, including acetamides, has contributed to our understanding of molecular interactions and stability. Crystal structures were analyzed alongside Hirshfeld surface analysis and computational studies, providing insights into the intermolecular interactions and potential applications of these molecules in various fields (Sebhaoui et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamides, have been investigated to understand their potential in photonic devices. This research highlights the importance of molecular structure in determining the optical behavior of materials, offering pathways for the design of advanced optical switches, modulators, and other photonic applications (Castro et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 4-chloro-3-(trifluoromethyl)aniline to form the second intermediate, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-methylphenylhydrazine", "acetic anhydride", "sodium acetate", "4-chloro-3-(trifluoromethyl)aniline", "sodium hydroxide", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 4-methylphenylhydrazine (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "b. Heat the mixture at 100°C for 2 hours.", "c. Cool the mixture to room temperature and add water (20 mL).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and wash with water (20 mL) and sodium bicarbonate solution (20 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (0.5 g, 2.2 mmol) in ethyl acetate (10 mL) and add 4-chloro-3-(trifluoromethyl)aniline (0.7 g, 3.3 mmol) and sodium hydroxide (0.3 g, 7.5 mmol).", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture to room temperature and add water (20 mL).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and wash with water (20 mL) and sodium bicarbonate solution (20 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as a yellow solid (0.8 g, 70%)." ] } | |
CAS-Nummer |
941963-66-2 |
Produktname |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Molekularformel |
C22H16ClF3N4O2 |
Molekulargewicht |
460.84 |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)18-11-19-21(32)29(8-9-30(19)28-18)12-20(31)27-15-6-7-17(23)16(10-15)22(24,25)26/h2-11H,12H2,1H3,(H,27,31) |
InChI-Schlüssel |
IZTJTNXEEBTNIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)

![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)

![N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2527246.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)



![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)